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Compound of Interest

Compound Name: (R)-4-Methylpyrrolidin-2-one

Cat. No.: B1600563 Get Quote

An In-depth Technical Guide to (R)-4-Methylpyrrolidin-2-one: Properties, Synthesis, and

Applications

Introduction
(R)-4-Methylpyrrolidin-2-one is a chiral lactam that serves as a valuable building block in

modern organic synthesis and medicinal chemistry. The pyrrolidinone ring system is a

privileged scaffold, appearing in numerous natural products and pharmacologically active

compounds.[1] The specific stereochemistry of (R)-4-Methylpyrrolidin-2-one, with a methyl

group at the C4 position, offers a defined three-dimensional structure that is crucial for creating

stereospecific molecules. This guide provides a comprehensive overview of its core physical

and chemical properties, synthetic methodologies, analytical procedures, and applications,

tailored for researchers and professionals in drug development.

Core Molecular Attributes
(R)-4-Methylpyrrolidin-2-one is identified by its unique chemical structure and registry

numbers. Understanding these core attributes is the first step in its application.
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Identifier Value Source

IUPAC Name (4R)-4-Methylpyrrolidin-2-one [2]

CAS Number 260061-31-2 [2]

Molecular Formula C₅H₉NO [2]

Molecular Weight 99.13 g/mol [2][3][4][5]

Canonical SMILES C[C@@H]1CC(=O)NC1 [2]

InChI Key
YRKRGYRYEQYTOH-

SCSAIBSYSA-N
[2]

Caption: Core identifiers for (R)-4-Methylpyrrolidin-2-one.

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different

environments and are critical for designing experiments and formulations. Much of the publicly

available data pertains to the racemic mixture, 4-methylpyrrolidin-2-one (CAS: 2996-58-9). The

properties of the individual enantiomers are expected to be very similar, with the notable

exception of optical rotation.

Table of Physical Properties
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Property Value Notes Source

Appearance
White to Off-White

Solid

Low melting point

solid, may appear as

liquid or semi-solid.

[6]

Melting Point 48-51 °C
Data for the racemic

mixture.
[3][6][7]

Boiling Point 240.5 - 241 °C

At 760 mmHg; data

for the racemic

mixture.

[3][6]

Density ~1.0 g/cm³
Data for the racemic

mixture.
[3][6]

Flash Point ~128 °C
Data for the racemic

mixture.
[3][7]

Hydrogen Bond

Donors
1

The N-H group of the

lactam.
[2][5]

Hydrogen Bond

Acceptors
1

The C=O group of the

lactam.
[2][5]

Solubility Profile
The pyrrolidinone structure, containing a polar lactam group, influences its solubility. Based on

its structure and data from related compounds like N-Methyl-2-pyrrolidone (NMP), a general

solubility profile can be established.[8][9]
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Solvent Solubility Rationale

Water Soluble/Miscible

The polar lactam group can

form hydrogen bonds with

water.

Methanol, Ethanol Soluble
Polar protic solvents readily

solvate the molecule.

Chloroform Sparingly Soluble [7]

Ethyl Acetate Slightly Soluble [7]

Acetone, THF Soluble
Polar aprotic solvents are

generally effective for lactams.

Hexanes, Toluene Sparingly/Insoluble

Nonpolar solvents are less

effective at solvating the polar

structure.

Spectroscopic Characterization
Spectroscopic data is essential for structure elucidation and quality control. The key spectral

features for (R)-4-Methylpyrrolidin-2-one are predictable based on its functional groups.
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Spectroscopy Key Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR N-H Proton
δ ~ 7.0-8.0 ppm

(broad singlet)

Amide proton, often

broad due to

quadrupole

broadening and

exchange.

CH(CH₃)
δ ~ 2.3-2.6 ppm

(multiplet)

Methine proton

adjacent to the methyl

group.

CH₂-C=O
δ ~ 2.1-2.4 ppm

(multiplet)

Methylene protons

alpha to the carbonyl.

CH₂-N
δ ~ 3.0-3.4 ppm

(multiplet)

Methylene protons

alpha to the nitrogen.

CH₃
δ ~ 1.1-1.3 ppm

(doublet)

Methyl group protons,

split by the adjacent

methine proton.

¹³C NMR C=O δ ~ 175-180 ppm

Carbonyl carbon of

the five-membered

lactam.

CH₂-N δ ~ 45-50 ppm
Methylene carbon

adjacent to nitrogen.

CH₂-C=O δ ~ 35-40 ppm

Methylene carbon

adjacent to the

carbonyl.

CH(CH₃) δ ~ 28-33 ppm Methine carbon.

CH₃ δ ~ 18-22 ppm Methyl carbon.

IR Spectroscopy N-H Stretch
3200-3300 cm⁻¹

(broad)

Characteristic

stretching vibration of

the N-H bond in the

lactam.
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C=O Stretch ~1680 cm⁻¹ (strong)

Strong absorption

typical for a five-

membered ring amide

(γ-lactam).

C-H Stretch 2850-3000 cm⁻¹
Aliphatic C-H

stretching vibrations.

Chemical Profile and Synthesis
Reactivity
The chemical behavior of (R)-4-Methylpyrrolidin-2-one is dominated by the lactam

functionality.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to yield

the corresponding (R)-4-amino-3-methylbutanoic acid.

Reduction: The carbonyl group can be reduced, typically with strong reducing agents like

lithium aluminum hydride (LiAlH₄), to yield (R)-4-methylpyrrolidine.[10]

N-Alkylation/Acylation: The nitrogen atom can be deprotonated with a suitable base and

subsequently alkylated or acylated to introduce various substituents, a common strategy in

drug development.

General Synthesis Workflow
A common route to chiral 4-substituted pyrrolidinones involves the cyclization of an appropriate

amino acid precursor. The synthesis can be designed to preserve the stereocenter.
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Synthesis of (R)-4-Methylpyrrolidin-2-one

Chiral Precursor
((S)-3-Methyl-4-nitrobutanoic acid derivative)

Reduction of Nitro Group
(e.g., H₂, Pd/C)

 Step 1 

Lactamization
(Heat or coupling agent)

 Step 2 

Purification
(Crystallization or Chromatography)

 Step 3 

(R)-4-Methylpyrrolidin-2-one

 Final Product 

Click to download full resolution via product page

Caption: General synthetic workflow for (R)-4-Methylpyrrolidin-2-one.

Exemplary Synthesis Protocol
This protocol describes the lactamization of a suitable amino acid precursor.

Reaction Setup: To a solution of (R)-4-amino-3-methylbutanoic acid in a high-boiling point

aprotic solvent (e.g., toluene or xylene), equip the reaction flask with a Dean-Stark
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apparatus. Causality: The Dean-Stark trap is used to remove water formed during the

intramolecular condensation, driving the equilibrium towards the formation of the lactam.

Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by

observing the amount of water collected.

Monitoring: Progress can also be monitored by thin-layer chromatography (TLC) or LC-MS to

confirm the consumption of the starting material.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the

solvent under reduced pressure.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the

pure (R)-4-Methylpyrrolidin-2-one.

Applications in Research and Drug Development
The pyrrolidine nucleus is a cornerstone in medicinal chemistry, and chiral variants like (R)-4-
Methylpyrrolidin-2-one are of particular interest.[1]

Chiral Building Block: It serves as a starting material for synthesizing more complex

molecules where the stereochemistry at the C4 position is critical for biological activity. For

instance, the orientation of the methyl group can influence how a final drug molecule binds to

its target receptor or enzyme.[1]

Scaffold for Bioactive Compounds: 4-Methyl-2-pyrrolidone has been utilized in the

preparation of iminopyrrolidines, which act as selective inhibitors of human inducible nitric

oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7]

Analogue of NMP: While N-Methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent

in pharmaceutical formulations, its reproductive toxicity is a concern.[8][11] (R)-4-
Methylpyrrolidin-2-one can be explored as a structural component in drug candidates

where NMP's solvent properties are mimicked in a covalently bound fragment.

Analytical and Quality Control Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b1600563?utm_src=pdf-body
https://www.benchchem.com/product/b1600563?utm_src=pdf-body
https://www.benchchem.com/product/b1600563?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8352847/
https://m.chemicalbook.com/ProductChemicalPropertiesCB81451160_EN.htm
https://en.wikipedia.org/wiki/N-Methyl-2-pyrrolidone
https://www.fishersci.com/store/msds?partNumber=O36884&productDescription=1-METHYL-2-PYRROLIDINONE+P+4L&vendorId=VN00033897&countryCode=US&language=en
https://www.benchchem.com/product/b1600563?utm_src=pdf-body
https://www.benchchem.com/product/b1600563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ensuring the chemical purity and stereochemical integrity of (R)-4-Methylpyrrolidin-2-one is

paramount.

Quality Control Workflow

Raw Sample of
(R)-4-Methylpyrrolidin-2-one

Identity Confirmation
(¹H NMR, MS, IR)

Purity Assessment
(HPLC/GC)

Enantiomeric Excess (e.e.)
(Chiral HPLC/GC)

Release for Use

Click to download full resolution via product page

Caption: A typical quality control workflow for chiral intermediates.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)
Determination

Column Selection: Choose a chiral stationary phase (CSP) capable of resolving the

enantiomers of 4-methylpyrrolidin-2-one. Polysaccharide-based columns (e.g., Chiralcel OD-

H or Chiralpak AD-H) are often effective for this class of compounds. Causality: The chiral
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stationary phase provides a chiral environment, leading to differential interactions (e.g.,

hydrogen bonding, dipole-dipole) with the two enantiomers, resulting in different retention

times.

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a

nonpolar solvent like hexanes or heptane and a polar modifier like isopropanol (IPA) or

ethanol. A common starting point is 90:10 hexane:IPA.

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the

mobile phase to a known concentration (e.g., 1 mg/mL).

Instrumentation Setup: Set the HPLC system with a flow rate of ~1.0 mL/min and a UV

detector set to a wavelength where the compound absorbs (e.g., ~210 nm for the amide

chromophore).

Analysis: Inject a small volume (e.g., 10 µL) of the sample. To confirm peak identity, also

inject a sample of the racemic mixture.

Calculation: The enantiomeric excess is calculated from the peak areas of the two

enantiomers (R and S) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R +

Area_S) ] × 100.

Safety and Handling
Proper handling is crucial as the compound is classified as an irritant.

Hazard Class GHS Statement Pictogram

Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark)

Eye Irritation
H319: Causes serious eye

irritation
GHS07 (Exclamation Mark)

Respiratory Irritation
H335: May cause respiratory

irritation
GHS07 (Exclamation Mark)

Source:[5][12]
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Safe Handling Protocol
Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize

inhalation of dust or vapors.[11][13]

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

Dispensing: Since it is a low-melting solid, it may be a waxy solid or liquid. Handle with care,

avoiding direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents.[6][7]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.

Conclusion
(R)-4-Methylpyrrolidin-2-one stands out as a well-defined chiral intermediate with significant

potential for the synthesis of complex molecular targets. Its specific stereochemistry, combined

with the versatile reactivity of the lactam ring, makes it a valuable tool for medicinal chemists

and researchers. A thorough understanding of its physicochemical properties, analytical

methods, and safety protocols, as detailed in this guide, is essential for its effective and safe

utilization in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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